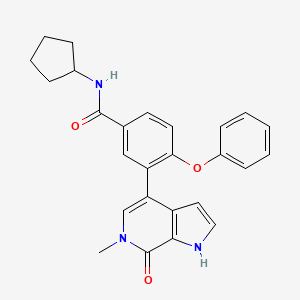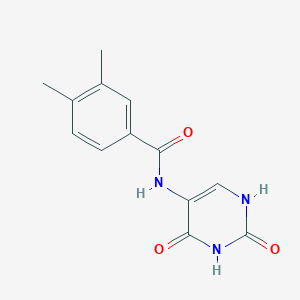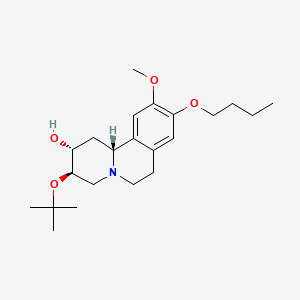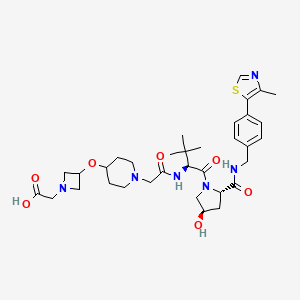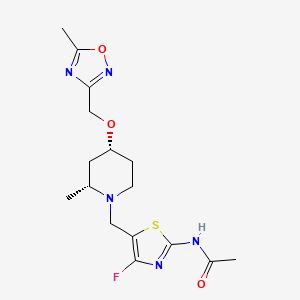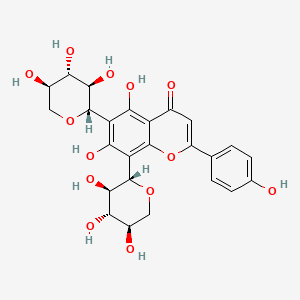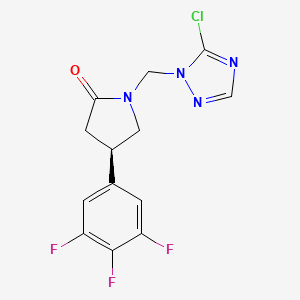
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is a synthetic peptide composed of the amino acids tyrosine, cysteine, aspartic acid, glutamic acid, histidine, phenylalanine, and cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
化学反应分析
Types of Reactions
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation, leading to the formation of a cyclic peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.
Major Products Formed
Cyclic peptides: Formed through disulfide bond formation between cysteine residues.
Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.
Peptide analogs: With substituted amino acids for altered biological activity.
科学研究应用
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, disulfide bond formation, and peptide interactions.
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Medical Research: Explored for its role in modulating biological pathways and its potential use in drug development.
Industry: Utilized in the development of peptide-based materials and as a component in diagnostic assays.
作用机制
The mechanism of action of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
相似化合物的比较
Similar Compounds
H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another synthetic peptide with a different sequence but similar structural features.
H-Tyr-Cys-Asn: A shorter peptide with a simpler structure.
Uniqueness
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its ability to form disulfide bonds adds to its stability and potential for various applications.
属性
分子式 |
C48H56N10O15S2 |
|---|---|
分子量 |
1077.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI 键 |
FXIRLIREUIBHCF-QSVFAHTRSA-N |
手性 SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


